molecular formula C17H29BN2O4 B1402400 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester CAS No. 1426671-41-1

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester

Cat. No. B1402400
CAS RN: 1426671-41-1
M. Wt: 336.2 g/mol
InChI Key: AJVGVCJDLCNBNG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of tert-Butyl Esters : A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters, like the compound , has been developed. Using palladium acetate and triphenylphosphine as a catalyst system, this method can produce tert-butyl esters with yields up to 94% (Li et al., 2014).

  • Improved Synthesis in Suzuki Couplings : An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, involving the isolation of a corresponding lithium hydroxy ate complex, has been described. This method enhances bench stability and direct employability in Suzuki couplings without added base (Mullens, 2009).

  • Facile and Green Synthetic Route : A method for forming boronic acid esters from corresponding boronic acids has been reported. This environmentally friendly technique involves simple grinding of boronic acid with a diol without solvent, producing esters in excellent yield and purity (Schnürch et al., 2007).

  • Spectroscopic Studies : Spectroscopic studies on boronic acid pinacol esters like 9H-carbazole-9-(4-phenyl) have been conducted. These studies involve analyses such as FT-IR, Raman, UV–vis, 1H and 13C NMR spectra, providing crucial data for understanding the molecular structure and behavior of such compounds (Şaş et al., 2016).

  • Strategies for Analyzing Highly Reactive Ester : Pinacolboronate esters have posed unique analytical challenges due to their reactive nature. Innovative methods have been developed for stabilizing and analyzing these compounds, utilizing techniques such as non-aqueous and aprotic diluents and reversed-phase separation (Zhong et al., 2012).

  • Metal- and Additive-Free Photoinduced Borylation : A protocol for converting haloarenes directly to boronic acids and esters without the need for expensive and toxic metal catalysts has been developed. This method is particularly significant for applications requiring materials with very low levels of transition metal contamination (Mfuh et al., 2017).

  • Water-Soluble Boronic Acid Copolymers : A facile route to well-defined boronic acid copolymers from stable boronic ester monomers has been presented. This method involves the polymerization of 4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer, yielding polymers with potential applications in various fields (Cambre et al., 2007).

properties

IUPAC Name

tert-butyl 2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O4/c1-11-14(18-23-16(6,7)17(8,9)24-18)12(2)20(19-11)10-13(21)22-15(3,4)5/h10H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVGVCJDLCNBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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